2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide
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Overview
Description
2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the use of 2,3-diaminopyridine as a starting material. The process usually includes nucleophilic substitution of a halogen in the pyridine ring, followed by reduction of the nitro group to yield the desired imidazo[4,5-b]pyridine derivative . Common reagents used in these reactions include hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
Industrial Production Methods: Industrial production methods for imidazo[4,5-b]pyridine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and catalysts can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[4,5-b]pyridine N-oxides, while reduction reactions may produce reduced imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
In medicinal chemistry, imidazo[4,5-b]pyridine derivatives have shown promise as inhibitors of enzymes like α-glucosidase, which is a target for the treatment of type 2 diabetes . Additionally, these compounds have been investigated for their potential as antiviral, antimicrobial, and anticancer agents .
Mechanism of Action
The mechanism of action of 2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide involves its interaction with specific molecular targets and pathways. For example, imidazo[4,5-b]pyridine derivatives have been shown to inhibit the activity of enzymes like α-glucosidase by forming hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site . This inhibition can lead to a decrease in the hydrolysis of carbohydrates, thereby reducing blood glucose levels .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide include other imidazo[4,5-b]pyridine derivatives, such as 2-phenyl-1H-imidazo[4,5-b]pyridine and 2-methylimidazo[4,5-b]pyridine .
Uniqueness: What sets this compound apart from other similar compounds is its unique structure, which includes a triethylethanaminium group. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide is a compound of significant interest in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[4,5-b]pyridine core, which is known for its diverse biological activities. The presence of the triethylammonium moiety enhances its solubility and interaction with biological targets.
Research indicates that compounds within the imidazo[4,5-b]pyridine class often act as inhibitors of specific kinases, particularly Aurora kinases. These kinases are crucial for cell division and are frequently overexpressed in various cancers. The inhibition of Aurora kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Table 1: Aurora Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives
Compound | Aurora-A IC50 (μM) | Aurora-B IC50 (μM) |
---|---|---|
This compound | 0.075 | 4.12 |
Other derivatives (e.g., compound 21a) | 0.162 | 0.299 |
Biological Activity
- Anticancer Activity :
- Selectivity :
- Cell Cycle Arrest :
Case Study 1: Efficacy in AML
In a study involving MV4-11 human AML cells, this compound demonstrated significant cytotoxicity. The study highlighted the compound's ability to induce apoptosis through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic proteins.
Case Study 2: Structural Insights
Cocrystallization studies have provided insights into the binding interactions between this compound and Aurora-A kinase. These studies reveal that specific substitutions at the C7 position of the imidazo[4,5-b]pyridine scaffold can enhance binding affinity and selectivity .
Properties
CAS No. |
85930-09-2 |
---|---|
Molecular Formula |
C14H23IN4O |
Molecular Weight |
390.26 g/mol |
IUPAC Name |
triethyl-[2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C14H23N4O.HI/c1-4-18(5-2,6-3)10-11-19-14-16-12-8-7-9-15-13(12)17-14;/h7-9H,4-6,10-11H2,1-3H3,(H,15,16,17);1H/q+1;/p-1 |
InChI Key |
TZUDHABGPBSKPC-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCOC1=NC2=C(N1)C=CC=N2.[I-] |
Origin of Product |
United States |
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